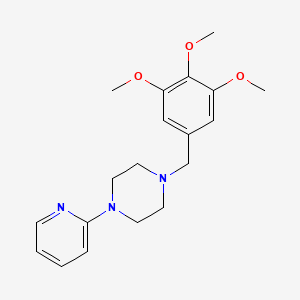
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PDP, is a chemical compound that has been studied for its potential use in scientific research. PDP is a piperazine derivative that has been shown to have potential therapeutic effects in various neurological disorders.
科学研究应用
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic effects in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In Parkinson's disease, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have neuroprotective effects by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. In Alzheimer's disease, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have anti-inflammatory effects and to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In schizophrenia, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have antipsychotic effects by modulating the activity of dopamine and serotonin receptors in the brain.
作用机制
The mechanism of action of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is complex and involves multiple pathways. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to inhibit the activity of MAO-B, which leads to an increase in dopamine levels in the brain. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine also has anti-inflammatory effects and inhibits the formation of beta-amyloid plaques. Additionally, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine modulates the activity of dopamine and serotonin receptors in the brain, which may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine inhibits the activity of MAO-B and reduces the production of reactive oxygen species, which are involved in oxidative stress. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to inhibit the formation of beta-amyloid plaques and to reduce inflammation in the brain. In vivo studies have shown that 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has neuroprotective effects and improves cognitive function in animal models of neurological disorders.
实验室实验的优点和局限性
One of the advantages of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that it has been shown to have potential therapeutic effects in various neurological disorders. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is also relatively easy to synthesize and purify, which makes it a useful compound for laboratory experiments. However, one of the limitations of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is that its mechanism of action is complex and not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine for therapeutic use.
未来方向
There are several future directions for research on 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of research is to further elucidate the mechanism of action of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine and to identify its molecular targets in the brain. Another area of research is to investigate the therapeutic potential of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine in other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, more research is needed to determine the optimal dosage and administration of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine for therapeutic use. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine in humans.
Conclusion:
In conclusion, 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a chemical compound that has been studied for its potential therapeutic effects in various neurological disorders. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine has a complex mechanism of action that involves multiple pathways, and it has been shown to have neuroprotective, anti-inflammatory, and antipsychotic effects. 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is relatively easy to synthesize and purify, but more research is needed to determine its optimal dosage and administration for therapeutic use. There are several future directions for research on 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine, including further elucidating its mechanism of action and evaluating its therapeutic potential in other neurological disorders.
合成方法
The synthesis method of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine. The reaction is carried out in ethanol under reflux conditions, and the resulting product is purified by recrystallization. The yield of 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine is typically around 70%.
属性
IUPAC Name |
1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-23-16-12-15(13-17(24-2)19(16)25-3)14-21-8-10-22(11-9-21)18-6-4-5-7-20-18/h4-7,12-13H,8-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAPPUBGOPPIDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[2-(dicyanomethylene)hydrazino]-2-hydroxybenzoic acid](/img/structure/B5771347.png)
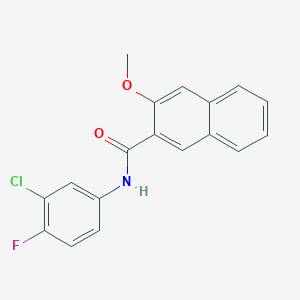
![2-{[(benzylsulfonyl)acetyl]amino}benzamide](/img/structure/B5771361.png)
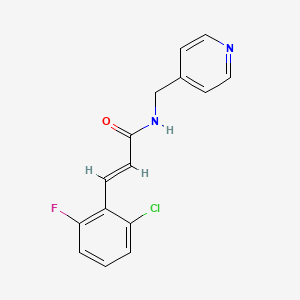
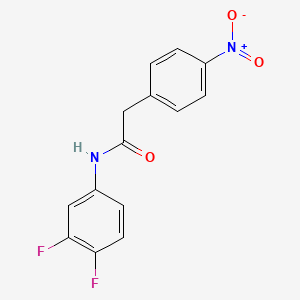
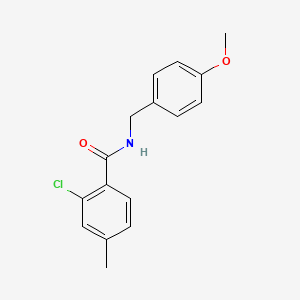
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
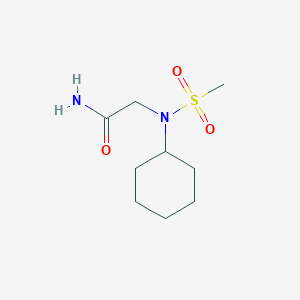
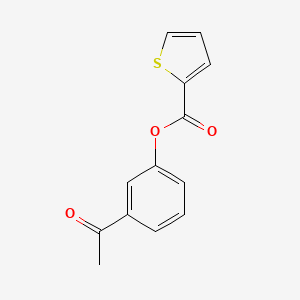
![N-(4-fluorobenzyl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5771405.png)
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)